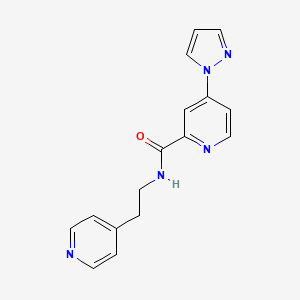

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide

Description

Properties

IUPAC Name |

4-pyrazol-1-yl-N-(2-pyridin-4-ylethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(19-9-4-13-2-7-17-8-3-13)15-12-14(5-10-18-15)21-11-1-6-20-21/h1-3,5-8,10-12H,4,9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVMNZVMUSQSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NCCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the pyridine ring and the picolinamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide exhibit significant anticancer properties. Studies demonstrate that modifications in the pyrazole and pyridine moieties can enhance the cytotoxicity against various cancer cell lines, such as breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through targeted pathways.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. It acts by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Material Science Applications

1. Coordination Chemistry

this compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals opens avenues for developing new catalysts for organic reactions, particularly in asymmetric synthesis.

2. Sensor Development

The compound's unique electronic properties make it suitable for developing sensors for detecting metal ions or small organic molecules. Its fluorescence properties can be exploited for environmental monitoring and analytical chemistry applications.

Agricultural Chemistry Applications

1. Pesticide Development

Research into the herbicidal properties of derivatives of this compound suggests potential applications in agricultural pest management. Its selective toxicity towards certain plant species could lead to the development of new herbicides that minimize damage to crops while effectively controlling weeds.

2. Plant Growth Regulators

Studies indicate that similar compounds can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant for improving agricultural productivity sustainably.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on lung cancer cells with IC50 values lower than existing treatments. |

| Study B | Anti-inflammatory Effects | In vivo studies showed reduced edema in animal models treated with the compound compared to controls. |

| Study C | Coordination Chemistry | Successfully synthesized a series of metal complexes that exhibited catalytic activity in organic transformations. |

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological properties. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: The target compound’s picolinamide core distinguishes it from sulfamide (e.g., ) or pyrimidine-based analogs (e.g., ). This structural difference impacts solubility and target selectivity.

Synthetic Accessibility :

- The target compound’s synthesis likely involves amide coupling between pyrazole-substituted picolinic acid and 2-(pyridin-4-yl)ethylamine, whereas sulfamide analogs (e.g., ) require SNAr reactions with bromoaniline precursors. Pyrimidine derivatives (e.g., ) rely on nucleophilic substitutions with chloropyrimidines.

Biological Relevance: Pyrazole-containing compounds (e.g., target compound and ) are prioritized for their metabolic stability and kinase inhibition. However, the picolinamide group in the target compound may confer unique hydrogen-bonding capabilities absent in sulfamide or pyrimidine analogs. The 4-chloropyrimidine in exhibits higher electrophilicity, making it reactive in cross-coupling reactions, whereas the target compound’s pyridine-ethyl group favors non-covalent interactions.

Pyrimidine derivatives (e.g., ) show higher logP values due to chloro substituents, indicating greater lipophilicity than the target compound’s polar amide-pyridine system.

Critical Analysis of Evidence

- However, it underscores the reactivity of pyrazole-pyridine hybrids.

- emphasizes pyrimidine-pyrazole hybrids as intermediates, indirectly supporting the pharmacological relevance of nitrogen-rich scaffolds like the target compound.

Biological Activity

The compound 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound features a unique structure that combines a pyrazole ring with a pyridine and picolinamide moiety. This structural diversity is believed to contribute to its varied biological activities.

Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H16N4O |

| Molecular Weight | 256.31 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising activity against various cancer cell lines, suggesting it may inhibit tumor growth through multiple mechanisms:

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the S and G2/M phases, which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : Mechanistic studies indicate that it may promote apoptosis in cancer cells by altering key signaling pathways involved in cell survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of pyrazole compounds can effectively inhibit the growth of various bacterial strains, including antibiotic-resistant ones. This is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, the compound has been studied for its ability to inhibit specific enzymes involved in disease pathways:

- Kinase Inhibition : Some derivatives have been characterized as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer .

- Xanthine Oxidase Inhibition : Compounds similar to this one have demonstrated moderate inhibitory activity against xanthine oxidase, which is relevant for conditions like gout .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Binding Affinity : The presence of the pyrazole moiety allows for effective binding to target proteins, modulating their activity.

- Signal Transduction Pathways : The compound may interfere with signaling pathways that control cell proliferation and apoptosis.

- Structure-Activity Relationships (SAR) : Ongoing research into SAR has revealed that modifications to the compound's structure can significantly enhance its biological efficacy .

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of the compound on a panel of cancer cell lines. Results indicated sub-micromolar GI50 values, demonstrating significant potency against tumor cells. The study concluded that further development could lead to effective therapeutic agents for cancer treatment .

Study 2: Antimicrobial Activity

Research on pyrazole derivatives showed that certain compounds exhibited strong antibacterial effects against multi-drug resistant strains. For instance, one derivative displayed a therapeutic index superior to conventional antibiotics, indicating potential for clinical applications in treating resistant infections .

Study 3: Enzyme Inhibition

Inhibitory assays revealed that the compound effectively inhibited CDK2 with a Ki value in the low micromolar range. This suggests its potential role as a selective CDK inhibitor, which could be beneficial in cancer therapy .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

- Step 1 : Coupling of pyrazole and pyridine moieties using Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis .

- Step 2 : Functionalization of the picolinamide backbone via nucleophilic substitution or amide bond formation, optimized for regioselectivity .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly influence yield and purity. Post-synthesis purification employs column chromatography or recrystallization .

How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : / NMR to confirm substituent positions and assess purity (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and rule out side products .

- X-ray Crystallography : For resolving stereochemical ambiguities, though limited data exist for this specific compound. Related pyrazole-pyridine hybrids show triclinic crystal systems with π-π stacking interactions .

What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

- Kinase Inhibition Assays : Test against JAK2 or EGFR kinases due to structural similarity to pyrazole-based kinase inhibitors. Use ATP-competitive ELISA with IC determination .

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative strains, leveraging pyrazole’s known antimicrobial activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential therapeutic windows .

Advanced Research Questions

How can synthetic yield be optimized for scale-up?

- Catalyst Screening : Test Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline systems to minimize side reactions .

- Solvent Optimization : Compare polar aprotic solvents (DMAC, NMP) to enhance solubility of intermediates .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and reduce purification steps .

What advanced techniques quantify target binding affinity?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (k/k) .

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during ligand-protein interactions, providing ΔG and binding stoichiometry .

- Molecular Dynamics Simulations : Validate experimental data by modeling ligand-receptor interactions (e.g., docking into kinase ATP pockets) .

How to resolve contradictions in biological activity data?

- Reproducibility Checks : Ensure consistent cell line passage numbers and assay conditions (e.g., serum concentration) .

- Orthogonal Assays : Cross-validate kinase inhibition with Western blotting (phosphorylation status) or cellular thermal shift assays (CETSA) .

- Metabolomic Profiling : Identify off-target effects using LC-MS to detect metabolite shifts in treated cells .

What strategies improve metabolic stability in preclinical studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., pyrazole N-methylation susceptibility) .

- Stable Isotope Labeling : -labeled analogs track degradation pathways via mass spectrometry .

How to design SAR studies for this compound?

- Core Modifications : Replace pyridin-4-yl with pyridin-3-yl or phenyl to assess steric/electronic effects on activity .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazole ring to modulate kinase binding .

- Bioisosteric Replacement : Swap picolinamide with quinolinecarboxamide to evaluate scaffold flexibility .

Key Challenges & Recommendations

- Data Gaps : Limited crystallographic data for this compound; prioritize collaborative efforts for structural resolution .

- Contradictory Bioactivity : Cross-disciplinary validation (e.g., combine biochemical and cellular assays) is critical .

- Scalability : Pilot-scale reactions (1–10 g) should prioritize green solvents (e.g., cyclopentyl methyl ether) to align with sustainability goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.